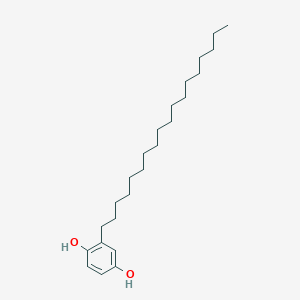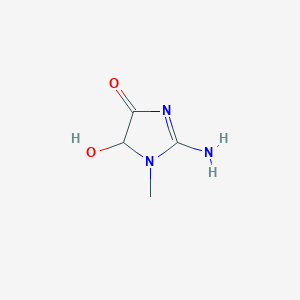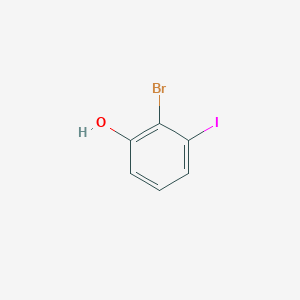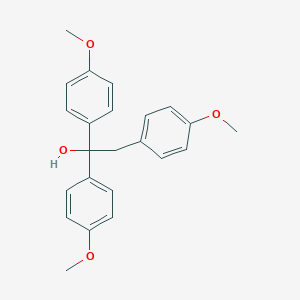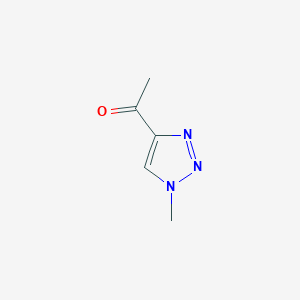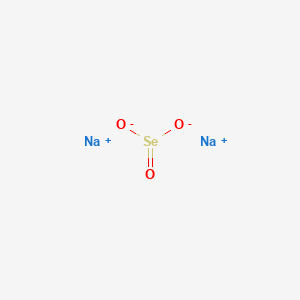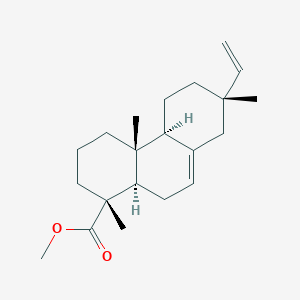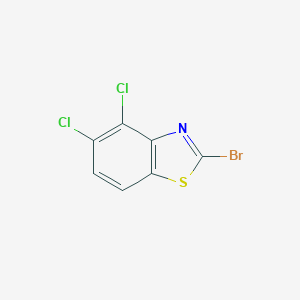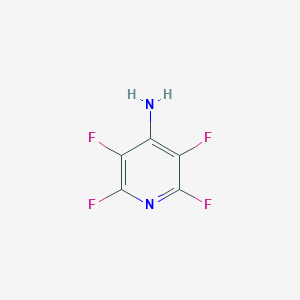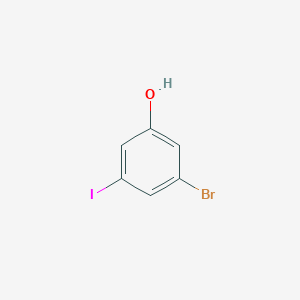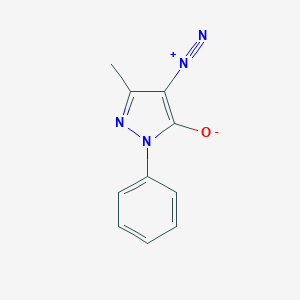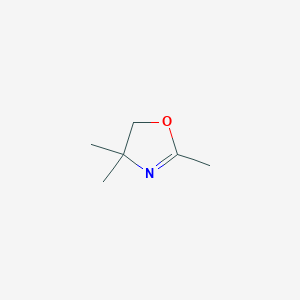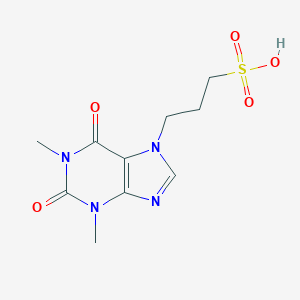
1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-propanesulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TDPA is a purine analog that was first synthesized in the 1950s. It is a white crystalline powder that is soluble in water and has a molecular weight of 327.36 g/mol. TDPA has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and biotechnology.
Mécanisme D'action
TDPA inhibits xanthine oxidase by binding to the enzyme's active site and preventing the conversion of hypoxanthine to xanthine and uric acid. This leads to a decrease in the production of reactive oxygen species and inflammation, which are associated with various diseases.
Effets Biochimiques Et Physiologiques
TDPA has been shown to have a range of biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation in various cell types, including neurons, endothelial cells, and immune cells. TDPA has also been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
TDPA has several advantages for lab experiments, including its high solubility in water and its ability to inhibit xanthine oxidase activity in a dose-dependent manner. However, TDPA has some limitations, including its potential toxicity at high concentrations and its instability in acidic conditions.
Orientations Futures
There are several future directions for the research on TDPA. One potential area of interest is the development of TDPA-based drugs for the treatment of various diseases. Another area of interest is the investigation of TDPA's effects on other enzymes involved in purine metabolism. Additionally, further studies are needed to determine the optimal dosage and administration of TDPA for therapeutic use.
In conclusion, TDPA is a chemical compound with unique properties and potential applications in various fields. Its ability to inhibit xanthine oxidase activity and reduce oxidative stress and inflammation make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the potential of TDPA and its future applications.
Méthodes De Synthèse
TDPA can be synthesized through a multi-step process involving the reaction of 2,4,5-triamino-6-hydroxypyrimidine with formaldehyde and sodium bisulfite. The resulting intermediate is then reacted with acetic anhydride to produce TDPA. This synthesis method has been optimized over the years to improve yield and purity.
Applications De Recherche Scientifique
TDPA has been widely used in scientific research due to its ability to inhibit the activity of xanthine oxidase, an enzyme that plays a key role in purine metabolism. TDPA has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases such as gout, Parkinson's disease, and Alzheimer's disease.
Propriétés
Numéro CAS |
1672-28-2 |
|---|---|
Nom du produit |
1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-propanesulphonic acid |
Formule moléculaire |
C10H14N4O5S |
Poids moléculaire |
302.31 g/mol |
Nom IUPAC |
3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propane-1-sulfonic acid |
InChI |
InChI=1S/C10H14N4O5S/c1-12-8-7(9(15)13(2)10(12)16)14(6-11-8)4-3-5-20(17,18)19/h6H,3-5H2,1-2H3,(H,17,18,19) |
Clé InChI |
RSTSVFVCHWLPHQ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCS(=O)(=O)O |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCS(=O)(=O)O |
Autres numéros CAS |
1672-28-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



